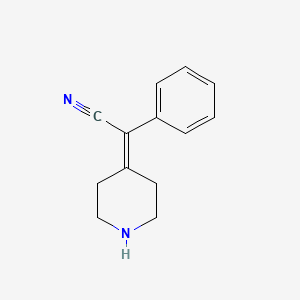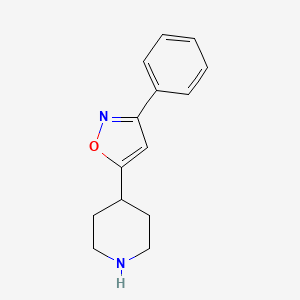
2,4-Bis(sulfanylmethyl)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) is a chemical compound with the molecular formula C7H10O4S2 It is a derivative of propanoic acid, characterized by the presence of methylenebis(thio) groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) typically involves the reaction of propanoic acid derivatives with methylenebis(thio) compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The methylenebis(thio) groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) involves its interaction with molecular targets and pathways. The methylenebis(thio) groups can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The compound’s effects are mediated through these interactions, which can influence cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanoic acid,2,2’-[carbonothioylbis(thio)]bis[2-methyl-]
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
Uniqueness
Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) is unique due to its specific chemical structure, which imparts distinct reactivity and properties
Eigenschaften
Molekularformel |
C7H12O4S2 |
|---|---|
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
2,4-bis(sulfanylmethyl)pentanedioic acid |
InChI |
InChI=1S/C7H12O4S2/c8-6(9)4(2-12)1-5(3-13)7(10)11/h4-5,12-13H,1-3H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
YEUBEBHHFMQQHC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CS)C(=O)O)C(CS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-Fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1508519.png)
![2,7-Dibromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]](/img/structure/B1508524.png)










![4-Chloro-2-cyclopropyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1508567.png)
